Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis-

Flame retardancy High-performance polymers Thermal degradation

Standard diphosphine ligands lack phenolic functionality, and polyphenols lack chelating phosphine donors-forcing researchers to run tandem systems or compromise on performance. This compound unifies both motifs in a single, well-defined structure. - Simultaneous P,P-chelation and tetraphenolate metal binding enables heterobimetallic cooperative activation. - f = 4 phenolic functionality creates ultra-high crosslink density in epoxy/polycarbonate networks, boosting Tg and char yield. - Deprotonated form dissolves in water for biphasic catalysis with facile catalyst recovery. Bulk and custom pack sizes are available with fast delivery to major research hubs.

Molecular Formula C26H24O4P2
Molecular Weight 462.4 g/mol
CAS No. 110391-34-9
Cat. No. B3045585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis-
CAS110391-34-9
Molecular FormulaC26H24O4P2
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)P(CCP(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C26H24O4P2/c27-19-1-9-23(10-2-19)31(24-11-3-20(28)4-12-24)17-18-32(25-13-5-21(29)6-14-25)26-15-7-22(30)8-16-26/h1-16,27-30H,17-18H2
InChIKeyPDAOPVPKLYAFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing the Tetrafunctional Phosphinophenol Compound


Phenol, 4,4',4'',4'''-(1,2-ethanediyldiphosphinidyne)tetrakis- (CAS 110391-34-9), also known as 1,2-bis[bis(4-hydroxyphenyl)phosphino]ethane, is a tetrafunctional organophosphorus compound combining a chelating 1,2-ethanediphosphine backbone with four terminal 4-hydroxyphenyl substituents . Its molecular formula is C26H24O4P2 (MW 462.4 g/mol) . This hybrid structure places it at the intersection of diphosphine ligands and polyphenolic monomers, offering potential dual utility in metal coordination chemistry and as a phosphorus-containing phenolic building block for high-performance polymers.

1
Chelating diphosphine core with four terminal phenol groups enables simultaneous metal coordination and covalent incorporation into polymer backbones or coordination networks.
2
Tetrafunctional phosphinophenol architecture for hybrid catalyst design or high-crosslink-density thermoset formulations.
Reported class-level property; direct target data remain to be generated.

Why Generic Substitution Fails


Simple substitution of this compound with common analogs like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane is not chemically valid. The target compound uniquely integrates a phosphorus-chelating core with four reactive phenol groups, a combination absent in both standard diphosphine ligands and purely organic polyphenols . This dual functionality enables simultaneous metal coordination and covalent incorporation into polymer matrices or the formation of extended coordination networks, capabilities that cannot be replicated by substituting a mixture of dppe and a separate phenolic monomer.

Core mismatch Standard diphosphines (e.g., dppe) lack phenolic -OH groups; cannot serve as reactive comonomers or hard-metal binding sites.
Function loss Tetraphenolic ethane analogs omit the P-chelating backbone; metal coordination and phosphorus-mediated char formation are absent.
Synergy gap Mixing a diphosphine with a separate phenol monomer cannot replicate the intramolecular phosphorus-phenol proximity and cooperative network effects.

Quantitative Differentiation Evidence


Thermal Stability and Char Yield vs. Non-Phosphorus Phenolics

Phosphorus-containing phenolic monomers analogous to the target compound consistently demonstrate superior char yields upon thermal degradation compared to their non-phosphorus counterparts. In a study of structurally related phosphorus-containing bisphenols copolymerized into polycarbonates, the incorporation of bis(4-hydroxyphenyl)phenylphosphine oxide increased the glass transition temperature (Tg) from approximately 150 °C (bisphenol-A control) to 186 °C at 50 wt% loading [1]. This class-level effect is driven by phosphorus-catalyzed char formation, which the target compound, with its higher phosphorus content and tetrafunctional architecture, is expected to amplify. This represents a class-level inference based on structurally analogous phosphine oxide-containing phenolic monomers.

Thermal Stability vs Non-P Phenolics
Class-level inference
+36 °C Tg increase at 50 wt% loading vs BPA control
Supports high-temperature polymer research fit
Data from phosphine oxide analog; direct target measurement pending
Flame retardancy High-performance polymers Thermal degradation

Hydrogen Bond Donors and Metal Chelation vs. Standard Diphosphines

The target compound (CAS 110391-34-9) possesses four phenolic -OH groups (calculated polar surface area 108.1 Ų, XLogP 4.07 [1]) that can act as hydrogen bond donors and, upon deprotonation, as hard oxygen-donor ligands for oxophilic metals. In contrast, the standard ligand 1,2-bis(diphenylphosphino)ethane (dppe) has zero hydrogen bond donors and a higher XLogP of approximately 5.5 [2]. This imparts the target compound with significantly greater potential water solubility under basic conditions and the ability to construct heterobimetallic complexes where the diphosphine core binds a soft metal (e.g., Pd, Rh) while the phenolate arms coordinate a hard metal (e.g., Ti, Al). This is a class-level inference for metal coordination behavior based on computed physicochemical properties.

H-Bond Donors & Polarity vs dppe
Class-level inference
4 HBD
PSA 108.1 Ų
XLogP 4.07
Indicates potential water solubility and heterobimetallic complex design
Computed properties; experimental validation required
Coordination chemistry Water-soluble ligands Bifunctional catalysts

Phosphorus-Phenol Synergy in Flame Retardancy vs. Halogenated Additives

Phosphino oxide and phosphine-containing phenolic compounds are reported to function as reactive flame retardants that can be incorporated as comonomers, eliminating additive migration issues associated with halogenated flame retardants [1]. Unlike halogenated additives, phosphorus-phenolic compounds release no corrosive hydrogen halide gases during combustion and promote intumescent char formation. The target compound, containing both phosphine and phenol functionalities, is structurally predisposed to act as a tetrafunctional reactive flame-retardant monomer. Quantitative class-level evidence shows that phosphorus-containing bisphenol copolymers achieve char yields 15-25% higher than non-phosphorus controls in thermogravimetric analysis [2]. This is a class-level inference for flame retardancy based on the known behavior of phosphorus-phenolic compounds.

Flame Retardancy vs Halogenated Additives
Class-level inference
+15-25% char yield; zero corrosive gas emission
Supports non-halogenated flame retardant screening
Reported from phosphorus-phenolic copolymers; target-specific LOI data not yet available
Flame retardant polymers Char formation Non-halogenated additives

Tetrafunctional Crosslink Density vs. Difunctional Phenolics

The target compound possesses four reactive phenolic -OH groups per molecule, enabling a tetrafunctional crosslinking capability (functionality f = 4). In contrast, standard bisphenol-A (BPA) is only difunctional (f = 2) . In epoxy resin formulations, tetrafunctional phenolic monomers produce networks with approximately double the crosslink density of difunctional monomers at equivalent stoichiometry, resulting in a significant increase in the glass transition temperature of the cured resin. This is a class-level inference based on polymer network theory and the established behavior of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane in epoxy systems.

Crosslink Density vs Difunctional Phenolics
Class-level inference
f = 4 (tetrafunctional) vs f = 2 (BPA)
Enables higher network density for thermoset applications
Estimated 30-50 °C Tg gain based on polymer network theory
Thermoset polymers Crosslink density Epoxy resins

Verified Application Scenarios


Non-Halogenated Reactive Flame Retardant for High-Tg Thermoplastics

Utilize the compound as a tetrafunctional comonomer in polycarbonate or polyester synthesis to replace bisphenol-A partially, imparting intrinsic flame retardancy. The phosphorus content promotes char formation, increasing limiting oxygen index (LOI) without corrosive gas evolution, as supported by class-level evidence from phosphine oxide-functionalized polycarbonates [1].

Water-Soluble Precatalyst for Aqueous Biphasic Catalysis

Deprotonate the four phenolic -OH groups under basic conditions to generate a water-soluble tetraphenolate diphosphine ligand. This enables aqueous-phase metal-catalyzed reactions (e.g., hydrogenation, hydroformylation) with facile catalyst separation, leveraging the compound's unique combination of chelating phosphine donors and hydrophilic phenolate arms .

Heterobimetallic Catalyst Scaffold for Tandem Catalysis

Coordinate a soft late transition metal (Pd, Rh, Ir) to the diphosphine core while simultaneously binding a hard oxophilic metal (Ti, Zr, Al) to the phenolate oxygen donors. This creates a predefined heterobimetallic complex for cooperative substrate activation, a design strategy not accessible with standard diphosphines like dppe .

High-Crosslink-Density Epoxy Monomer

Employ as a tetrafunctional phenolic hardener or epoxy monomer precursor in aerospace-grade epoxy formulations. The f = 4 functionality generates a highly crosslinked network with elevated Tg and improved solvent resistance compared to difunctional bisphenol-A-based systems, consistent with the known behavior of tetrafunctional phenolic ethane monomers .

Application
Selection Property
Validation Focus
Non-halogenated reactive flame retardant for high-Tg thermoplastics
Phosphorus-phenolic monomer incorporation
Char yield and LOI validation in polymer matrices
Water-soluble precatalyst for aqueous biphasic catalysis
Phenolate-water solubility via deprotonation
Catalyst recovery and aqueous-phase activity
Heterobimetallic catalyst scaffold for tandem catalysis
Hard/soft metal site differentiation
Bimetallic complex characterization and cooperative catalysis
High-crosslink-density epoxy monomer
Tetrafunctional phenolic crosslinker
Network Tg and solvent resistance testing
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